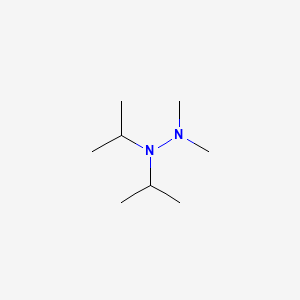

Hydrazine, 1,1-dimethyl-2,2-dipropyl-

Description

Historical Context and Evolution of Hydrazine (B178648) Chemistry in Synthetic Methodologies

The journey into the chemistry of hydrazines began in the late 19th century. In 1875, German chemist Emil Fischer made a pivotal discovery by synthesizing the first hydrazine derivative, phenylhydrazine (B124118), through the reduction of a diazonium salt. hydrazine.comprinceton.edu This breakthrough was instrumental in his subsequent research on sugar structures, where phenylhydrazine served as a crucial reagent for creating well-defined crystalline derivatives (hydrazones and osazones), allowing for the characterization of carbohydrates. princeton.edu

The parent compound, hydrazine, was first isolated twelve years later, in 1887, by Theodor Curtius, who produced hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. hydrazine.comwikipedia.org However, obtaining pure, anhydrous hydrazine proved challenging. This feat was accomplished in 1895 by the Dutch chemist Lobry de Bruyn. hydrazine.comwikipedia.org

The early 20th century saw the development of the first commercially viable production method, the Olin Raschig process, in 1907. hydrazine.comwikipedia.org This process involves the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951) to produce hydrazine, and it laid the groundwork for larger-scale manufacturing. hydrazine.combritannica.com The strategic importance of hydrazine and its derivatives became evident during World War II, when Germany utilized hydrazine hydrate (B1144303) as a component of rocket fuel for aircraft like the Messerschmitt Me 163B. hydrazine.comsci-hub.se This application spurred intensive research into hydrazine chemistry, transitioning it from a laboratory curiosity to a compound of significant industrial and technological interest. sci-hub.se

Contemporary Relevance of Alkyl Hydrazines in Organic Synthesis and Materials Science Research

Today, alkyl hydrazines are indispensable reagents and intermediates in a multitude of scientific and industrial fields. Their utility stems from the reactive N-N bond and the nucleophilic nature of the nitrogen atoms. researchgate.net

In organic synthesis, substituted hydrazines are fundamental precursors for the construction of a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles and pyridazines. wikipedia.orgresearchgate.net These structural motifs are prevalent in many pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net The synthesis of hydrazones and hydrazides, formed from the reaction of hydrazines with carbonyl compounds and acylating agents respectively, provides stable intermediates that are widely used in the development of novel therapeutic agents, including antitubercular, antimicrobial, and antitumor drugs. mdpi.comnih.govnih.gov Modern synthetic methodologies continue to be developed for the selective alkylation of hydrazines to afford complex, multi-substituted derivatives with high precision. organic-chemistry.orgorganic-chemistry.org

In materials science, the high heats of combustion of hydrazine and its simple alkyl derivatives, such as monomethylhydrazine and 1,1-dimethylhydrazine (B165182) (UDMH), make them highly effective high-energy fuels for rocket and spacecraft propulsion. princeton.eduresearchgate.netacs.org Beyond aerospace, alkyl hydrazines serve diverse roles. They are used as foaming agents in the production of polymer foams, as corrosion inhibitors in industrial boilers and heating systems, and as reducing agents in processes like metal plating. britannica.comresearchgate.net Recent research has also explored the application of long-chain alkyl hydrazines as flow improvers for crude oil, demonstrating their ability to reduce viscosity and pour point. mdpi.comresearchgate.net

Scope and Research Objectives Pertaining to Hydrazine, 1,1-dimethyl-2,2-dipropyl-

Hydrazine, 1,1-dimethyl-2,2-dipropyl- (CAS Number: 60678-66-2) is a tetra-substituted, asymmetrical hydrazine. chemeo.com Despite its formal identification in chemical registries, a comprehensive review of scientific literature reveals a notable absence of published research pertaining to this specific compound. There are no available detailed findings on its synthesis, physicochemical properties, or potential applications.

Therefore, the scope of research on Hydrazine, 1,1-dimethyl-2,2-dipropyl- is entirely prospective. The primary objectives for future investigation would be to:

Develop a Synthetic Pathway: The initial research goal would be to devise and optimize a regioselective synthesis for this highly substituted hydrazine. This could potentially involve sequential N-alkylation of a simpler hydrazine precursor, requiring careful control of reaction conditions and the use of protecting groups to achieve the desired 1,1-dimethyl-2,2-dipropyl substitution pattern.

Characterization and Data Collection: Following a successful synthesis, a thorough characterization of the compound would be necessary. This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and the determination of its fundamental physicochemical properties, such as boiling point, melting point, density, and solubility. This empirical data is currently unavailable.

Investigation of Potential Applications: Based on its tetra-substituted and sterically hindered structure, research could explore its stability and potential utility as a specialized solvent, a ligand in coordination chemistry, or as a building block for complex organic molecules. Its properties as a potential energetic material or polymer precursor could also be evaluated, drawing comparisons to other well-studied alkyl hydrazines.

The study of Hydrazine, 1,1-dimethyl-2,2-dipropyl- represents an unexplored area within hydrazine chemistry, offering an opportunity to expand the fundamental knowledge of structure-property relationships in heavily substituted hydrazine derivatives.

Data Tables

Table 1: Physical and Chemical Properties of Hydrazine, 1,1-dimethyl-2,2-dipropyl- Data for this compound is not currently available in published literature.

| Property | Value |

| CAS Number | 60678-66-2 |

| Molecular Formula | C₈H₂₀N₂ |

| Molecular Weight | 144.26 g/mol |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| Vapor Pressure | Data not available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60678-66-2 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

1,1-dimethyl-2,2-di(propan-2-yl)hydrazine |

InChI |

InChI=1S/C8H20N2/c1-7(2)10(8(3)4)9(5)6/h7-8H,1-6H3 |

InChI Key |

RBNYXIGJGQNCFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Hydrazine, 1,1 Dimethyl 2,2 Dipropyl

Classical Synthetic Routes to Asymmetrically Substituted Hydrazines

Traditional methods for the synthesis of unsymmetrical hydrazines have laid the groundwork for more advanced techniques. These routes often involve the direct modification of hydrazine (B178648) or its simpler derivatives.

Alkylation Strategies: Mechanism and Stereochemical Implications

Direct alkylation of a hydrazine derivative is a common approach to introduce alkyl groups onto the nitrogen atoms. In the context of synthesizing Hydrazine, 1,1-dimethyl-2,2-dipropyl-, one could envision starting with 1,1-dimethylhydrazine (B165182) and introducing two propyl groups at the N-2 position.

The mechanism of hydrazine alkylation typically proceeds via an SN2 pathway, where the nucleophilic nitrogen atom of the hydrazine attacks an electrophilic alkyl halide. The reactivity of the nitrogen atoms is a critical factor. In 1,1-dimethylhydrazine, the N-2 nitrogen is more nucleophilic and less sterically hindered than the N-1 nitrogen, which is already substituted with two methyl groups. This inherent difference in reactivity can be exploited for selective alkylation.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thus preventing the protonation of the hydrazine, which would render it non-nucleophilic. The choice of base, solvent, and temperature can significantly influence the outcome of the reaction, including the degree of alkylation and the potential for side reactions such as over-alkylation or elimination.

Stereochemical Implications: For the synthesis of Hydrazine, 1,1-dimethyl-2,2-dipropyl-, where the propyl groups are achiral, the stereochemical implications at the nitrogen atom are less of a concern as nitrogen inversion is typically rapid at room temperature. However, if chiral alkylating agents were used, the reaction could potentially lead to the formation of diastereomers, and the stereoselectivity would depend on the specific reaction conditions and the nature of the reactants.

A general representation of the alkylation of 1,1-dimethylhydrazine with a propyl halide is shown below:

(CH₃)₂NNH₂ + 2 CH₃CH₂CH₂-X → (CH₃)₂NN(CH₂CH₂CH₃)₂ + 2 HX

Where X is a halogen (e.g., Cl, Br, I).

Condensation and Reductive Amination Approaches

An alternative classical route involves the formation of a hydrazone followed by reduction. This two-step process, known as reductive amination, is a versatile method for forming C-N bonds.

To synthesize Hydrazine, 1,1-dimethyl-2,2-dipropyl-, one could first react 1,1-dimethylhydrazine with propanal. This condensation reaction would form the corresponding hydrazone. The subsequent reduction of the C=N double bond of the hydrazone would yield the N-propylated hydrazine. To introduce the second propyl group, this process could be repeated.

Step 1: Hydrazone Formation (CH₃)₂NNH₂ + CH₃CH₂CHO → (CH₃)₂NN=CHCH₂CH₃ + H₂O

Step 2: Reduction (CH₃)₂NN=CHCH₂CH₃ + [H] → (CH₃)₂NNHCH₂CH₂CH₃

Step 3: Repetition for the second propyl group (CH₃)₂NNHCH₂CH₂CH₃ + CH₃CH₂CHO → (CH₃)₂NN(CH₂CH₂CH₃)=CHCH₂CH₃ + H₂O (CH₃)₂NN(CH₂CH₂CH₃)=CHCH₂CH₃ + [H] → (CH₃)₂NN(CH₂CH₂CH₃)₂

A variety of reducing agents can be employed for the reduction of the hydrazone, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is crucial to ensure that only the C=N bond is reduced without affecting other functional groups that might be present in the molecule.

Advanced Synthetic Methodologies and Catalytic Approaches

Modern synthetic chemistry has seen the development of more efficient and selective methods for the synthesis of complex molecules, including asymmetrically substituted hydrazines.

Transition Metal-Catalyzed Syntheses of Hydrazine Derivatives

Transition metal catalysis has revolutionized the field of C-N bond formation. Catalysts based on metals such as palladium, copper, and rhodium can facilitate the coupling of amines and hydrazines with various electrophiles under milder conditions and with higher selectivity than traditional methods.

For the synthesis of Hydrazine, 1,1-dimethyl-2,2-dipropyl-, a transition metal-catalyzed cross-coupling reaction could be envisioned. For instance, a palladium-catalyzed Buchwald-Hartwig amination could potentially be adapted to couple 1,1-dimethylhydrazine with a propyl halide or a propyl tosylate. This approach often requires the use of a specific ligand to promote the desired reactivity and selectivity at the catalyst center.

The general catalytic cycle would involve the oxidative addition of the propyl electrophile to the low-valent metal center, followed by coordination of the hydrazine, and finally, reductive elimination to form the N-propylated hydrazine and regenerate the catalyst. Careful optimization of the catalyst, ligand, base, and solvent system would be necessary to achieve the desired dipropylation at the N-2 position.

Green Chemistry Principles in the Synthesis of Hydrazine, 1,1-dimethyl-2,2-dipropyl-

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of Hydrazine, 1,1-dimethyl-2,2-dipropyl-, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods often exhibit higher atom economy compared to classical stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

For instance, developing a catalytic process that can be performed in an aqueous medium or under solvent-free conditions would be a significant step towards a greener synthesis of the target compound.

Reactivity and Reaction Mechanisms of Hydrazine, 1,1 Dimethyl 2,2 Dipropyl

Nucleophilic and Electrophilic Characteristics of the Hydrazine (B178648) Moiety

The hydrazine moiety in 1,1-dimethyl-2,2-dipropylhydrazine possesses dual electronic character. The lone pair of electrons on each nitrogen atom imparts nucleophilic properties, making the molecule susceptible to attack by electrophiles. Conversely, under certain conditions, the molecule can exhibit electrophilic behavior, particularly after activation.

Reactivity with Carbonyl Compounds: Formation of Hydrazones and Related Derivatives

Unlike primary or secondary hydrazines, tetrasubstituted hydrazines such as 1,1-dimethyl-2,2-dipropylhydrazine cannot undergo classical condensation reactions with carbonyl compounds to form hydrazones, as they lack the necessary N-H protons for the elimination of a water molecule.

However, the nucleophilic nitrogen atoms can still interact with highly electrophilic carbonyl compounds. The reaction, if it occurs, would likely involve the formation of a zwitterionic adduct. The stability and further transformation of such an adduct would be highly dependent on the nature of the carbonyl compound and the reaction conditions. Steric hindrance from the dimethyl and dipropyl groups would likely necessitate the use of unhindered and highly reactive carbonyl compounds, such as formaldehyde (B43269) or activated ketones. The resulting adduct could potentially undergo further reactions, but simple hydrazone formation is not a viable pathway.

Acylation and Alkylation Reactions at Nitrogen Centers

The nitrogen atoms in 1,1-dimethyl-2,2-dipropylhydrazine are nucleophilic and can react with acylating and alkylating agents.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, would lead to the formation of N-acylhydrazinium salts. The less sterically hindered nitrogen (N1, bearing the methyl groups) would be the more probable site of initial acylation. Due to the steric bulk of the dipropyl groups on the adjacent nitrogen (N2), the reactivity of the N1 nitrogen is enhanced. The resulting acylated product would be a quaternary hydrazinium (B103819) salt.

Alkylation: Similarly, alkylation with alkyl halides would result in the formation of quaternary hydrazinium salts. The rate and extent of alkylation would be influenced by the nature of the alkyl halide and the reaction conditions. Primary alkyl halides would be expected to react more readily than secondary or tertiary halides due to reduced steric hindrance. The product of monoalkylation would be a pentasubstituted hydrazinium salt. Further alkylation to form a dicationic species is unlikely due to electrostatic repulsion and increased steric strain.

| Reagent Type | Reactant Example | Expected Product |

| Acylating Agent | Acetyl Chloride | 1-Acetyl-1,1-dimethyl-2,2-dipropylhydrazinium chloride |

| Alkylating Agent | Methyl Iodide | 1,1,1-Trimethyl-2,2-dipropylhydrazinium iodide |

Oxidative and Reductive Transformations

The nitrogen-nitrogen bond in 1,1-dimethyl-2,2-dipropylhydrazine is susceptible to both oxidative and reductive cleavage, leading to a variety of products.

Mechanistic Pathways of Oxidation

The oxidation of tetraalkylhydrazines is a well-studied process and typically proceeds via a one-electron oxidation to form a stable cation radical. In the case of 1,1-dimethyl-2,2-dipropylhydrazine, oxidation would generate the corresponding radical cation, [ (CH₃)₂N-N(C₃H₇)₂ ]⁺•.

The stability of this radical cation is influenced by the geometry of the hydrazine and the ability of the alkyl groups to stabilize the positive charge. The subsequent fate of the radical cation can involve several pathways, including:

Dimerization: Two radical cations could potentially dimerize, though this is sterically hindered.

Fragmentation: Cleavage of the N-N bond or C-N bonds can occur, leading to various smaller radical and ionic species.

Further Oxidation: The radical cation can undergo a second one-electron oxidation to form a dication, although this is generally less favorable.

The specific products of oxidation would depend on the oxidizing agent used and the reaction conditions. Common oxidizing agents that can effect these transformations include halogens, permanganate, and electrochemical methods.

Reduction to Amine Derivatives

The N-N bond in tetraalkylhydrazines can be reductively cleaved to yield the corresponding secondary amines. For 1,1-dimethyl-2,2-dipropylhydrazine, this would result in the formation of dimethylamine (B145610) and dipropylamine.

Various reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), dissolving metal reductions (e.g., sodium in liquid ammonia), and other chemical reducing agents like titanium(III) chloride. nsf.govrsc.org The general reaction is as follows:

(CH₃)₂N-N(C₃H₇)₂ + [H] → (CH₃)₂NH + (C₃H₇)₂NH

This reductive cleavage is a synthetically useful method for the preparation of secondary amines from their corresponding tetraalkylhydrazine precursors.

| Transformation | Reagents | Products |

| Oxidation | [O] | Radical cation, fragmentation products |

| Reduction | [H] | Dimethylamine, Dipropylamine |

Rearrangement Reactions and Fragmentations

While specific rearrangement reactions for 1,1-dimethyl-2,2-dipropylhydrazine are not extensively documented, tetraalkylhydrazines can be prone to fragmentation under certain conditions, particularly upon ionization in mass spectrometry or under thermal or photochemical stress.

Fragmentation: The primary fragmentation pathway upon electron impact in a mass spectrometer would likely involve the cleavage of the N-N bond, which is the weakest bond in the molecule. This would lead to the formation of [ (CH₃)₂N ]⁺ and [ (C₃H₇)₂N ]• species, or vice versa. Another common fragmentation pathway for amines and related compounds is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For 1,1-dimethyl-2,2-dipropylhydrazine, this could lead to the loss of an ethyl radical from a propyl group.

Rearrangement: True intramolecular rearrangement reactions of the carbon skeleton in simple tetraalkylhydrazines are not common. However, rearrangements involving the migration of an alkyl group from one nitrogen to the other are conceivable under specific catalytic or thermal conditions, though likely to be minor pathways compared to fragmentation. Any such rearrangement would be highly dependent on the specific reaction conditions and the presence of catalysts. Without specific experimental data for this compound, any proposed rearrangement mechanism would be speculative.

Role as a Reducing Agent in Specific Organic Transformations

Due to a lack of specific studies on Hydrazine, 1,1-dimethyl-2,2-dipropyl-, its role as a reducing agent is inferred from the known reactivity of other tetraalkyl- and 1,1-dialkylhydrazines. Hydrazine derivatives are generally recognized for their reducing properties, which arise from the presence of the nitrogen-nitrogen single bond and the lone pairs of electrons on the nitrogen atoms. These structural features allow them to act as electron donors in various chemical reactions.

The reactivity of substituted hydrazines as reducing agents is influenced by the nature of the substituents. Aliphatic hydrazines are typically strong reducing agents. acs.org The presence of electron-donating alkyl groups, such as the methyl and propyl groups in Hydrazine, 1,1-dimethyl-2,2-dipropyl-, is expected to enhance the electron density on the nitrogen atoms, thereby increasing their reducing power.

The oxidation of 1,1-dialkylhydrazines can also lead to the formation of a diazo-like species. acs.org This transformation highlights the ability of these compounds to undergo a two-electron oxidation, a common characteristic of reducing agents in organic synthesis. While the specific products of the oxidation of Hydrazine, 1,1-dimethyl-2,2-dipropyl- have not been documented, it is plausible that it would follow similar oxidative pathways.

In the context of specific organic transformations, substituted hydrazines can be employed for the reduction of various functional groups. Although direct examples involving Hydrazine, 1,1-dimethyl-2,2-dipropyl- are not available in the scientific literature, the general reactivity of similar compounds suggests potential applications. For example, the reducing ability of hydrazines is harnessed in reactions like the Wolff-Kishner reduction, where a hydrazone intermediate is reduced to an alkane. While this reaction is typically carried out with hydrazine itself, the principle of using a hydrazine derivative as a source of reducing equivalents is well-established.

The electrochemical properties of tetraalkylhydrazines also provide insight into their reducing capabilities. The ionization potential is a measure of the energy required to remove an electron. The NIST Chemistry WebBook reports a vertical ionization energy of 7.65 eV for Hydrazine, 1,1-dimethyl-2,2-dipropyl-. nist.gov This value, when compared to other organic molecules, can give an indication of its relative ease of oxidation and thus its potential strength as a reducing agent.

The following table summarizes the expected reactivity of Hydrazine, 1,1-dimethyl-2,2-dipropyl- as a reducing agent based on the behavior of analogous compounds.

| Transformation Type | Potential Role of Hydrazine, 1,1-dimethyl-2,2-dipropyl- | Reaction Mechanism (Inferred) | Expected Products |

| Oxidation | Acts as the species being oxidized (reducing agent) | Free-radical chain reaction or two-electron transfer | Oxidized hydrazine derivatives (e.g., tetrazenes, diazenes), nitrogen gas |

| Reduction of Carbonyls (via hydrazone) | Precursor to the reducing species | Formation of a hydrazone followed by reduction | Alkanes |

| Reaction with Halogens | Acts as a reducing agent | Redox reaction | Dihalides of the hydrazine, nitrogen gas |

It is important to reiterate that the specific applications and mechanisms for Hydrazine, 1,1-dimethyl-2,2-dipropyl- as a reducing agent have not been experimentally verified and are projected based on the known chemistry of similar hydrazine derivatives.

Advanced Spectroscopic and Structural Elucidation of Hydrazine, 1,1-dimethyl-2,2-dipropyl-

Following a comprehensive search of available scientific literature and spectroscopic databases, it has been determined that there is no published experimental data for the chemical compound Hydrazine, 1,1-dimethyl-2,2-dipropyl-.

The specific analytical information required to populate the sections and subsections of the requested article, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data, is not available in the public domain. This includes:

High-Resolution 1H and 13C NMR Analysis: No chemical shift or coupling constant assignments have been reported.

Multidimensional NMR Techniques: There are no published studies utilizing COSY, HMQC, or HMBC to determine the structural connectivity of this compound.

Dynamic NMR Studies: Research on the conformational analysis or restricted rotation of Hydrazine, 1,1-dimethyl-2,2-dipropyl- has not been documented.

High-Resolution Mass Spectrometry (HRMS): The exact mass of this compound has not been experimentally determined and reported.

Fragmentation Pattern Analysis: There are no mass spectrometry studies detailing the fragmentation pathways of this specific hydrazine derivative.

Due to the complete absence of scientific data for Hydrazine, 1,1-dimethyl-2,2-dipropyl-, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would require speculative data, which would violate the core principles of scientific accuracy.

Therefore, the requested article cannot be generated at this time. Should experimental data for Hydrazine, 1,1-dimethyl-2,2-dipropyl- become available in the future, the compilation of the requested article would be feasible.

Advanced Spectroscopic and Structural Elucidation of Hydrazine, 1,1 Dimethyl 2,2 Dipropyl

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within a molecule. For Hydrazine (B178648), 1,1-dimethyl-2,2-dipropyl-, the spectra would be dominated by vibrations associated with its constituent functional groups.

The vibrational spectrum of Hydrazine, 1,1-dimethyl-2,2-dipropyl- is expected to exhibit characteristic bands corresponding to the stretching and bending modes of its various bonds. By analogy with simpler alkylhydrazines such as methylhydrazine and unsymmetrical dimethylhydrazine, a general assignment of these frequencies can be proposed. researchgate.netnih.gov

The primary vibrational modes of interest include C-H, C-N, and N-N stretching and bending vibrations. The presence of methyl and propyl groups will lead to a complex series of C-H stretching and bending frequencies.

Interactive Data Table: Predicted Vibrational Frequencies for Hydrazine, 1,1-dimethyl-2,2-dipropyl-

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Asymmetric & Symmetric Stretching | C-H (in CH₃ and CH₂ groups) | 2975 - 2850 | Strong | Strong |

| Scissoring | CH₂ | ~1470 - 1440 | Medium | Medium |

| Asymmetric & Symmetric Bending | CH₃ | ~1460 - 1430 & ~1380 - 1370 | Medium | Medium |

| Stretching | C-N | 1250 - 1020 | Medium-Strong | Medium |

| Stretching | N-N | 1100 - 800 | Variable | Strong |

| Rocking | CH₂ | 850 - 750 | Weak-Medium | Weak |

The N-N stretching frequency in tetra-alkylhydrazines is often weak in the infrared spectrum but gives rise to a strong Raman signal, making Raman spectroscopy particularly useful for characterizing the hydrazine backbone. The precise position of the N-N stretch is sensitive to the conformation of the molecule and the nature of the alkyl substituents.

Hydrazine and its derivatives are known to exist as a mixture of conformers due to rotation around the N-N single bond. For Hydrazine, 1,1-dimethyl-2,2-dipropyl-, the presence of bulky propyl groups is expected to introduce significant steric hindrance, which will influence the preferred conformations. The two primary conformations are generally described as gauche and anti (or trans).

Theoretical studies on hydrazine have shown that the gauche conformation is generally more stable. mdpi.com However, the bulky substituents in Hydrazine, 1,1-dimethyl-2,2-dipropyl- would likely lead to a complex potential energy surface with multiple local minima.

Vibrational spectroscopy can provide insights into the conformational landscape of the molecule. The appearance of additional bands or shoulders on existing peaks in the IR and Raman spectra, particularly at different temperatures, can indicate the presence of multiple conformers. For instance, distinct N-N or C-N stretching frequencies may be associated with different rotational isomers. While no specific studies on the conformational analysis of Hydrazine, 1,1-dimethyl-2,2-dipropyl- have been reported, studies on related sterically hindered hydrazines could provide a basis for such an investigation.

X-ray Crystallography for Solid-State Structure (if crystalline derivatives are obtained)

As of this writing, the crystal structure of Hydrazine, 1,1-dimethyl-2,2-dipropyl- or any of its simple crystalline derivatives has not been reported in the crystallographic databases. However, should such a structure be determined, it would provide definitive information about the molecule's solid-state conformation, bond lengths, and angles, as well as the nature of intermolecular interactions.

Based on X-ray crystallographic data of other hydrazine derivatives, we can predict the likely geometric parameters for Hydrazine, 1,1-dimethyl-2,2-dipropyl-. The N-N bond length is expected to be in the range of 1.45 Å, and the C-N bond lengths would likely fall between 1.47 and 1.49 Å. The bond angles around the nitrogen atoms would be close to the tetrahedral angle of 109.5°, but could be distorted due to steric repulsion between the bulky dimethyl and dipropyl groups.

The solid-state conformation would be a balance between intramolecular steric effects and intermolecular packing forces. It is plausible that the molecule would adopt a conformation that minimizes the steric interactions between the alkyl groups.

Interactive Data Table: Predicted Molecular Geometry for Hydrazine, 1,1-dimethyl-2,2-dipropyl-

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | N-N | ~1.45 Å |

| Bond Length | C-N | ~1.47 - 1.49 Å |

| Bond Angle | C-N-N | ~110° - 114° |

| Bond Angle | C-N-C | ~109° - 112° |

| Dihedral Angle | C-N-N-C | Dependent on conformation (gauche or anti) |

Lack of Publicly Available Research Data Precludes Detailed Computational Analysis of Hydrazine, 1,1-dimethyl-2,2-dipropyl-

A thorough investigation of scientific databases and literature reveals a significant gap in the publicly available research concerning the specific chemical compound Hydrazine, 1,1-dimethyl-2,2-dipropyl-. Consequently, it is not possible to provide a detailed and data-rich article on its computational and theoretical chemistry as requested. The strict adherence to an outline focused on specific computational analyses, such as electronic structure theory, conformational analysis, and reaction pathway modeling, cannot be fulfilled without existing research findings.

While general computational methodologies are widely applied to various hydrazine derivatives, specific data including molecular orbital analyses, electrostatic potential surfaces, potential energy surface scans, global minimum conformations, energy barriers, and transition state characterizations for Hydrazine, 1,1-dimethyl-2,2-dipropyl- are not present in the accessible scientific literature. The creation of such an article would require original research and calculations that are beyond the scope of this request.

The only specific experimental data point found for this compound is its vertical ionization energy of 7.65 eV, as documented in the NIST Chemistry WebBook. However, this single piece of information is insufficient to construct the comprehensive computational and theoretical chemistry article outlined in the instructions.

Therefore, to maintain scientific accuracy and adhere to the user's explicit instructions of focusing solely on the specified compound with detailed research findings, this article cannot be generated at this time.

Computational and Theoretical Chemistry of Hydrazine, 1,1 Dimethyl 2,2 Dipropyl

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of Proposed Reaction Mechanisms

There are no published studies that provide a computational elucidation of the proposed reaction mechanisms for Hydrazine (B178648), 1,1-dimethyl-2,2-dipropyl-. While computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for investigating reaction pathways, transition states, and intermediates, these have not been applied to this specific molecule. rsc.org For related, smaller hydrazine derivatives, computational studies have explored mechanisms of oxidation and thermal decomposition. mdpi.comnih.gov However, the influence of the dipropyl substitution on the reaction mechanisms of the title compound remains uninvestigated from a computational standpoint.

Kinetic and Thermodynamic Parameters from Computational Studies

Detailed kinetic and thermodynamic parameters derived from computational studies for Hydrazine, 1,1-dimethyl-2,2-dipropyl- are not available in the current body of scientific literature. Parameters such as activation energies, rate constants, enthalpies of formation, and Gibbs free energies of reaction, which are crucial for understanding and predicting the chemical behavior of a compound, have not been computationally determined for this specific hydrazine derivative. nih.gov Theoretical investigations into the thermochemical properties of other hydrazines have been conducted, but this data cannot be extrapolated to Hydrazine, 1,1-dimethyl-2,2-dipropyl- due to the unique structural and electronic effects of the dimethyl and dipropyl substituents. mdpi.com

Prediction of Spectroscopic Properties from First Principles

There is a lack of research on the prediction of spectroscopic properties for Hydrazine, 1,1-dimethyl-2,2-dipropyl- from first principles. Ab initio and DFT calculations are commonly used to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). aps.orgnih.gov Such theoretical spectra are invaluable for the identification and characterization of compounds. However, no such computational spectroscopic data has been reported for Hydrazine, 1,1-dimethyl-2,2-dipropyl-.

Role in Advanced Organic Synthesis and Material Precursors

Hydrazine (B178648), 1,1-dimethyl-2,2-dipropyl- as a Key Intermediate in Complex Molecule Synthesis

The unique structural arrangement of Hydrazine, 1,1-dimethyl-2,2-dipropyl-, featuring bulky propyl groups and reactive methyl-substituted nitrogen atoms, positions it as a valuable, sterically hindered intermediate in the synthesis of intricate molecular architectures. Its utility is particularly envisioned in the construction of heterocyclic systems and as a strategic component in sophisticated reaction cascades.

Precursor to Heterocyclic Compounds (e.g., Pyrazoles, Pyridazines)

Hydrazine and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and reliable method for the formation of pyrazole (B372694) rings. Similarly, pyridazines can be synthesized through the condensation of hydrazines with 1,4-dicarbonyl compounds.

While direct experimental data for Hydrazine, 1,1-dimethyl-2,2-dipropyl- in these reactions is not widely published, the general reactivity of 1,1-dialkylhydrazines suggests its potential to form N-amino pyrazolium (B1228807) or pyridazinium ylides. The steric bulk of the dipropylamino group would likely influence the regioselectivity and reaction kinetics of these cyclizations, potentially leading to novel substitution patterns that are not readily accessible with less hindered hydrazines.

Table 1: Potential Heterocyclic Synthesis Pathways with Substituted Hydrazines

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Potential Influence of 1,1-dimethyl-2,2-dipropyl-hydrazine |

| 1,3-Diketone | Hydrazine Derivative | Pyrazole | Steric hindrance may favor specific regioisomers or alter reaction rates. |

| 1,4-Diketone | Hydrazine Derivative | Pyridazine | The bulky substituent could direct the cyclization pathway, offering unique structural motifs. |

Building Block in Cascade and Multicomponent Reactions

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single synthetic operation, and multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, are powerful tools for the efficient construction of complex molecules. The dual nucleophilic nature of the hydrazine moiety makes it an ideal candidate for incorporation into such processes.

In the context of Hydrazine, 1,1-dimethyl-2,2-dipropyl-, its participation in MCRs could lead to the rapid assembly of highly substituted and sterically congested molecules. For instance, in a Ugi-type reaction, the hydrazine could serve as the amine component, introducing a unique N-N bond-containing fragment into the final product. The steric hindrance provided by the dipropyl groups could play a crucial role in directing the stereochemical outcome of such reactions, a critical aspect in the synthesis of chiral molecules.

Derivatization Strategies for Novel Functional Materials

The derivatization of hydrazine compounds opens avenues for the creation of new materials with tailored properties. The presence of two nitrogen atoms and the potential for further functionalization make Hydrazine, 1,1-dimethyl-2,2-dipropyl- an intriguing candidate for the development of advanced polymers and supramolecular assemblies.

Synthesis of Polymer Precursors

Hydrazine derivatives have been utilized in the synthesis of various polymers, including polyamides, polyimides, and polyurethanes, by reacting with dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The incorporation of the N-N bond into the polymer backbone can impart unique thermal and mechanical properties.

Hydrazine, 1,1-dimethyl-2,2-dipropyl-, with its two distinct nitrogen environments, could be envisioned as a monomer or a cross-linking agent in polymerization reactions. For example, functionalization of the propyl chains with reactive groups could allow for its incorporation into a polymer backbone, where the dimethylamino group could then be used for post-polymerization modifications or to influence the polymer's solubility and thermal stability.

Table 2: Potential Polymerization Reactions Involving Hydrazine Derivatives

| Polymer Type | Monomers | Role of Hydrazine Derivative |

| Polyamide | Dicarboxylic acid + Diamine | Can act as the diamine component. |

| Polyimide | Dianhydride + Diamine | Can act as the diamine component. |

| Polyurethane | Diisocyanate + Diol | Can be modified to act as a diol or chain extender. |

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. Hydrogen bonding, metal coordination, and electrostatic interactions are key forces in the construction of these supramolecular structures.

The nitrogen atoms in Hydrazine, 1,1-dimethyl-2,2-dipropyl- can act as hydrogen bond acceptors or as ligands for metal coordination. The bulky and non-polar dipropyl groups could influence the self-assembly process by introducing steric constraints and hydrophobic interactions. This could lead to the formation of unique supramolecular architectures such as capsules, cages, or extended networks with potential applications in molecular recognition, catalysis, and materials science. The specific geometry and electronic properties of this hydrazine derivative could be exploited to design novel host-guest systems or stimuli-responsive materials.

Environmental Chemical Transformations of Hydrazine, 1,1 Dimethyl 2,2 Dipropyl

Biotransformation Mechanisms by Microorganisms

The biodegradation of hydrazine (B178648) and its derivatives has been the subject of research, particularly due to their use as rocket propellants and subsequent environmental contamination. Microorganisms have been shown to degrade simpler alkylhydrazines, although the toxicity of these compounds can be a limiting factor for microbial activity.

Microbial Degradation Pathways and Metabolite Identification

Studies have demonstrated the capability of various bacteria to degrade hydrazine and methylhydrazines. For instance, bacteria isolated from activated sludge have been shown to degrade UDMH. One study identified a strain of Stenotrophomonas sp. that could use UDMH as a sole carbon source in an aqueous medium. Another strain, Comamonas sp., was able to degrade UDMH in soil, particularly with the addition of an extra carbon source (co-metabolism).

The microbial degradation of UDMH was found to be influenced by environmental factors such as the presence of other organic matter and metal ions. The degradation pathway of UDMH was proposed to proceed through various intermediates.

For Hydrazine, 1,1-dimethyl-2,2-dipropyl-, its biotransformation potential is uncertain. The increased alkyl substitution and molecular size may render it more recalcitrant to microbial attack compared to smaller alkylhydrazines. The steric hindrance from the two propyl groups could prevent the molecule from fitting into the active sites of enzymes responsible for hydrazine degradation.

However, if biodegradation were to occur, it would likely proceed through oxidative pathways initiated by monooxygenase or dioxygenase enzymes, similar to the metabolism of other alkanes and substituted amines. Potential initial steps could involve the hydroxylation of one of the alkyl groups, followed by further oxidation and eventual cleavage of the C-N or N-N bonds.

Enzyme-Mediated Transformations

The specific enzymes involved in the degradation of substituted hydrazines are not well-characterized in the available literature. However, based on the metabolism of similar compounds, several classes of enzymes could potentially be involved in the biotransformation of Hydrazine, 1,1-dimethyl-2,2-dipropyl-.

Table 2: Potentially Involved Enzyme Classes in the Biotransformation of Alkylhydrazines

| Enzyme Class | Potential Role in Degradation | Relevance to Hydrazine, 1,1-dimethyl-2,2-dipropyl- |

| Monooxygenases | Catalyze the insertion of one atom of oxygen into the substrate. | Could initiate degradation by hydroxylating one of the methyl or propyl groups. |

| Dioxygenases | Incorporate both atoms of molecular oxygen into the substrate. | Could be involved in the cleavage of aromatic rings if present as contaminants, or potentially in the oxidation of the alkyl chains. |

| Dehydrogenases | Catalyze the oxidation of a substrate by removing hydrogen. | Could be involved in the further oxidation of hydroxylated intermediates to aldehydes or ketones. |

| Hydrazine Dehydrogenase/Oxidase | Enzymes that specifically act on hydrazine and its derivatives. | While identified for simpler hydrazines, it is unknown if such enzymes would have activity towards a tetrasubstituted hydrazine. |

Given the lack of specific research, the susceptibility of Hydrazine, 1,1-dimethyl-2,2-dipropyl- to enzyme-mediated transformations remains speculative. Its complex structure may necessitate the evolution of specific enzymatic pathways for its effective biodegradation.

Future Research Directions and Emerging Paradigms for Hydrazine, 1,1 Dimethyl 2,2 Dipropyl

Development of Novel Synthetic Routes with Enhanced Efficiency

The primary hurdle in studying Hydrazine (B178648), 1,1-dimethyl-2,2-dipropyl- is the development of a robust and efficient synthetic protocol. The steric congestion around the nitrogen atoms presents a significant challenge for traditional alkylation methods. Future research should focus on overcoming these steric barriers to achieve high yields and selectivity.

A promising approach involves a stepwise alkylation strategy starting from 1,1-dimethylhydrazine (B165182). This could be achieved through the formation of a nitrogen dianion, which has been shown to facilitate the selective alkylation of hydrazine derivatives. organic-chemistry.orgd-nb.info This method would involve the deprotonation of 1,1-dimethylhydrazine followed by the sequential addition of propyl halides. Careful optimization of reaction conditions, such as temperature, solvent, and the nature of the base and propyl halide, will be crucial to maximize the yield of the desired tetra-substituted product and minimize side reactions.

Another avenue for exploration is the reductive amination of a suitable precursor. This could involve the reaction of dipropyl ketone with 1,1-dimethylhydrazine, followed by reduction of the resulting hydrazone.

Below is a prospective data table outlining potential synthetic routes for investigation:

Table 1: Proposed Synthetic Routes for Hydrazine, 1,1-dimethyl-2,2-dipropyl-| Route | Starting Materials | Key Reagents | Potential Advantages | Anticipated Challenges |

|---|---|---|---|---|

| Stepwise Alkylation | 1,1-Dimethylhydrazine, Propyl iodide | n-Butyllithium, THF | Potentially high selectivity and yield. organic-chemistry.orgd-nb.info | Steric hindrance may slow or prevent the second alkylation step. |

| Reductive Amination | Dipropyl ketone, 1,1-Dimethylhydrazine | Sodium cyanoborohydride or other reducing agents | One-pot procedure, readily available starting materials. | Potential for over-reduction or side reactions. |

The unique steric and electronic properties of Hydrazine, 1,1-dimethyl-2,2-dipropyl- suggest that it could exhibit novel reactivity and find applications in catalysis. The lone pairs on the nitrogen atoms are sterically shielded, which could lead to unique coordination chemistry and catalytic activity.

One area of interest is its potential as a ligand in transition metal catalysis. The bulky propyl groups could create a specific steric environment around a metal center, influencing the selectivity of catalytic transformations. Research in this area would involve synthesizing metal complexes of Hydrazine, 1,1-dimethyl-2,2-dipropyl- and evaluating their performance in reactions such as cross-coupling, hydrogenation, and polymerization.

Furthermore, substituted hydrazines are known precursors to 1,2,4,5-tetrazines, which are valuable in bioorthogonal chemistry and materials science. nih.gov The reaction of Hydrazine, 1,1-dimethyl-2,2-dipropyl- with nitriles in the presence of a suitable catalyst could provide a novel route to highly substituted tetrazines with unique properties.

The following table outlines potential areas for reactivity and catalysis research:

Table 2: Potential Reactivity and Catalytic Applications| Research Area | Proposed Investigation | Potential Outcome | Relevant Precedent |

|---|---|---|---|

| Coordination Chemistry | Synthesis and characterization of transition metal complexes. | Novel catalysts with unique steric and electronic properties. | General use of amines and hydrazines as ligands. |

| Precursor to Tetrazines | Reaction with various nitriles. | New functional materials for bioorthogonal chemistry. nih.gov | Metal-catalyzed synthesis of tetrazines from hydrazines and nitriles. nih.gov |

| Transfer Hydrogenation | Use as a hydrogen donor in the reduction of unsaturated compounds. | A sterically hindered reducing agent with potentially unique selectivity. | Hydrazine as a reducing agent in catalytic transfer hydrogenation. researchgate.net |

In the absence of experimental data, computational chemistry provides a powerful tool to predict the properties and reactivity of Hydrazine, 1,1-dimethyl-2,2-dipropyl-. Density Functional Theory (DFT) calculations can be employed to investigate its conformational landscape, electronic structure, and thermochemical properties.

A key area of investigation would be the rotational barrier around the N-N bond and the relative energies of the gauche and anti-conformers. researchgate.net This information is crucial for understanding its dynamic behavior and how it might interact with other molecules. Furthermore, calculating the N-N bond dissociation enthalpy (BDE) would provide insight into its thermal stability and its potential as a source of nitrogen-centered radicals. nih.gov

Computational studies can also be used to model its reactivity, for example, by calculating the energy barriers for proposed reaction pathways. This can help to guide synthetic efforts and predict the most likely products of a given reaction.

A proposed computational study is outlined in the table below:

Table 3: Proposed Computational Investigations| Computational Method | Property to be Investigated | Significance | Example from Literature |

|---|---|---|---|

| DFT (e.g., B3LYP/6-31G)* | Conformational analysis (gauche vs. anti) | Understanding the molecule's 3D structure and flexibility. researchgate.net | Computational studies on hydrazine conformations. researchgate.net |

| DFT (e.g., M05-2X) | N-N Bond Dissociation Enthalpy (BDE) | Predicting thermal stability and potential as a radical initiator. nih.gov | Calculation of N-N BDEs for hydrazine derivatives. nih.gov |

| Transition State Theory | Reaction mechanisms and energy barriers | Guiding synthetic design and predicting reactivity. | Computational studies on reaction mechanisms of hydrazine derivatives. |

The unique structure of Hydrazine, 1,1-dimethyl-2,2-dipropyl- makes it an interesting building block for advanced materials. Its high nitrogen content suggests potential applications in the field of energetic materials. mdpi.comnih.gov While the presence of alkyl groups may lower its energy density compared to unsubstituted hydrazine, they could enhance its thermal stability and reduce its sensitivity.

Another potential application is in the synthesis of novel polymers and coordination frameworks. The two nitrogen atoms could act as linking points to create extended structures with interesting properties. For example, it could be incorporated into metal-organic frameworks (MOFs) to create materials with tailored porosity and catalytic activity.

In nanotechnology, this molecule could be used as a capping agent for nanoparticles, with the bulky alkyl groups providing a stabilizing shell. The nitrogen atoms could also serve as anchor points for attaching other functional molecules to the nanoparticle surface.

Potential applications in materials science and nanotechnology are summarized below:

Table 4: Potential Applications in Materials Science and Nanotechnology| Field | Potential Application | Rationale | Related Research |

|---|---|---|---|

| Energetic Materials | High-stability, low-sensitivity energetic material. | High nitrogen content, with alkyl groups providing stability. mdpi.com | Synthesis of tetrazine-based energetic materials. nih.gov |

| Polymer Chemistry | Monomer for nitrogen-rich polymers. | Bifunctional nature of the hydrazine core. | General polymer synthesis. |

| Nanotechnology | Capping agent for nanoparticles. | Steric bulk of alkyl groups for stabilization and nitrogen atoms for surface functionalization. | Use of organic ligands in nanoparticle synthesis. |

Q & A

Q. What are the optimal synthetic routes for preparing hydrazine derivatives such as 1,1-dimethyl-2,2-dipropylhydrazine?

Hydrazine derivatives are typically synthesized via condensation reactions between carbonyl compounds (aldehydes/ketones) and hydrazine under acidic or basic conditions. For example, hydrazones form via refluxing ketones with hydrazine in ethanol/methanol, followed by purification . Modifications to substituents (e.g., dipropyl groups) require tailored reaction conditions, such as solvent polarity adjustments and temperature control, to enhance yield and purity. Intermediate characterization via NMR and mass spectrometry is critical for verifying structural integrity .

Q. How can UV-Vis spectroscopy be applied to quantify hydrazine derivatives in solution?

UV-Vis spectroscopy is effective for quantifying hydrazine derivatives through redox reactions. For instance, potassium permanganate reduction by hydrazine produces measurable absorbance peaks at 546 nm and 526 nm, with molar absorptivities of ~2200–2300 L·mol⁻¹·cm⁻¹. Calibration curves using standard solutions (e.g., 1,1-dimethylhydrazine in water) ensure accuracy, and interference from byproducts must be minimized by optimizing pH and reaction time .

Q. What safety protocols are essential when handling hydrazine derivatives in laboratory settings?

Hydrazine derivatives are highly reactive and potentially explosive. Safety measures include using inert atmospheres (e.g., nitrogen), avoiding open flames, and conducting reactions in fume hoods. Storage in cool, dry conditions and adherence to standardized packaging pressures (e.g., reduced design pressures for anhydrous hydrazine) mitigate explosion risks. Personal protective equipment (PPE) and emergency spill kits are mandatory .

Advanced Research Questions

Q. How do computational studies inform the design of hydrazine-based catalysts for metathesis reactions?

Computational modeling (e.g., DFT calculations) evaluates activation barriers and transition states in hydrazine-catalyzed reactions. For example, [2.2.2]-bicyclic hydrazine catalysts exhibit lower activation energies (~15–20 kJ/mol reduction) compared to [2.2.1] analogs during ring-opening carbonyl–olefin metathesis. These predictions are validated experimentally by measuring reaction rates and characterizing products via GC-MS .

Q. What factors influence the catalytic decomposition of hydrazine derivatives for hydrogen production?

Catalyst composition (e.g., Ni-based nanoparticles) and reaction phase (vapor vs. liquid) critically affect decomposition pathways. In aqueous solutions, Ni catalysts promote N–N bond cleavage to release H₂, while competing NH₃ formation is suppressed by alloying with metals like Pt. Kinetic studies reveal Arrhenius parameters (e.g., activation energy ~50–70 kJ/mol) and turnover frequencies (TOF) under varying pH and temperature conditions .

Q. How can contradictions in decomposition efficiency data be resolved across different experimental setups?

Discrepancies arise from differences in catalyst preparation (e.g., support materials, particle size) and reaction conditions (e.g., solvent polarity, hydrazine concentration). Systematic studies using controlled variables (e.g., standardized catalyst characterization via TEM/XPS) and statistical tools (e.g., ANOVA) isolate key factors. Cross-validation with isotopic labeling (e.g., ¹⁵N-tracing) clarifies mechanistic pathways .

Q. What methodologies optimize the integration of hydrazine derivatives into propulsion systems?

Thruster design involves injector geometry (e.g., capillary injectors for 5 g/s mass flow), catalyst-bed optimization (e.g., Ir/Al₂O₃ granules for complete decomposition), and nozzle expansion ratios. Computational fluid dynamics (CFD) tools like Fluent and RPA simulate combustion efficiency, while experimental tests validate specific impulse (Isp) and thrust profiles .

Methodological Tables

Table 1: Key Parameters for Hydrazine Derivative Synthesis

| Parameter | Optimal Range | Instrumentation | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C (reflux) | Rotary evaporator | |

| Solvent | Ethanol/Methanol | NMR spectrometer | |

| Molar Ratio (Carbonyl:Hydrazine) | 1:1.2 | Mass spectrometer |

Table 2: Catalytic Decomposition Performance Metrics

| Catalyst System | H₂ Selectivity (%) | TOF (h⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Ni₉₀Pt₁₀ Nanoparticles | 98 | 1200 | 58 | |

| Co₃O₄ Nanorods | 85 | 800 | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.